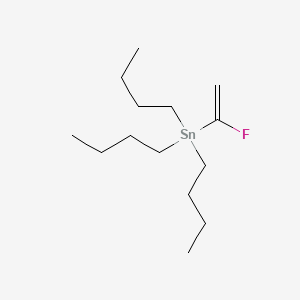

Tributyl(1-fluorovinyl)stannane

説明

Significance of Fluorine in Chemical Biology and Materials Science

The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, have made it a "very special element" with significant impacts on chemistry. acs.org In chemical biology, the incorporation of fluorine into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity to target proteins. wikipedia.orgrsc.orgsigmaaldrich.com This is because the strong carbon-fluorine bond can block sites of metabolism, and the lipophilicity of the molecule can be fine-tuned. rsc.org It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org Notable examples include the cholesterol-lowering drug Lipitor and the antidepressant Prozac. wikipedia.orgsigmaaldrich.com

In materials science, the introduction of fluorine imparts desirable characteristics such as high thermal stability, chemical inertness, and unique optical and electrical properties. numberanalytics.com Fluoropolymers like Polytetrafluoroethylene (PTFE), commercially known as Teflon, are renowned for their non-stick properties and are used in a wide array of applications, from cookware to high-performance lubricants. rsc.orgsigmaaldrich.com

Overview of Organotin Reagents in Cross-Coupling Methodologies

Organotin reagents, also known as stannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org They have become indispensable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Stille reaction, which involves the coupling of an organotin compound with an organohalide or pseudohalide, is a versatile and widely used method for forming carbon-carbon bonds. youtube.comyoutube.com

A key advantage of organotin reagents is their tolerance to a wide variety of functional groups, which allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. youtube.com They are also relatively stable and can often be handled in the presence of air and moisture, although some are highly toxic. wikipedia.orgyoutube.com The reactivity of organotin reagents can be tuned by altering the organic groups attached to the tin atom.

Tributyl(1-fluorovinyl)stannane as a Key Building Block for Fluorinated Organic Synthesis

This compound has emerged as a crucial building block for the synthesis of fluorinated organic compounds. evitachem.com This reagent provides a direct and efficient means of introducing the 1-fluorovinyl group into a wide range of organic molecules. The presence of the fluorine atom on the vinyl group makes it a valuable synthon for the preparation of fluorinated alkenes, which are important structural motifs in many biologically active compounds and advanced materials. evitachem.com

The utility of this compound lies in its ability to participate in Stille cross-coupling reactions. evitachem.com In these reactions, the 1-fluorovinyl group is transferred from the tin atom to an organic electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. This allows for the construction of complex molecular architectures containing the fluorinated vinyl moiety with high chemo- and stereoselectivity. evitachem.comrsc.org The stability and reactivity of this compound make it a practical and reliable reagent for a variety of synthetic transformations. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H29FSn nih.gov |

| Molecular Weight | 335.09 g/mol nih.gov |

| CAS Number | 157437-37-1 chemicalbook.com |

| Appearance | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Density | Not explicitly stated in search results |

Structure

2D Structure

特性

分子式 |

C14H29FSn |

|---|---|

分子量 |

335.09 g/mol |

IUPAC名 |

tributyl(1-fluoroethenyl)stannane |

InChI |

InChI=1S/3C4H9.C2H2F.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2; |

InChIキー |

SQEDXPOUTMPXMK-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)F |

製品の起源 |

United States |

Synthetic Methodologies for Tributyl 1 Fluorovinyl Stannane

Established Synthetic Pathways to Tributyl(1-fluorovinyl)stannane

Palladium-Catalyzed Transmetalation from (1-Fluorovinyl)methyldiphenylsilane

A primary and effective method for preparing this compound involves a palladium-catalyzed transmetalation reaction. The process starts with (1-Fluorovinyl)methyldiphenylsilane, which acts as the source of the 1-fluorovinyl group. This organosilane is reacted with an organotin reagent, such as bis(tributyltin) oxide or tributyltin chloride, to transfer the fluorovinyl group from the silicon atom to the tin atom.

The mechanism of this transformation is centered on a catalytic cycle involving a palladium complex. The key steps include oxidative addition of the palladium catalyst to the tin reagent, followed by transmetalation where the fluorovinyl group is transferred from silicon to the palladium center, and finally, reductive elimination to yield the desired this compound and regenerate the palladium catalyst. The presence of an activator, such as a fluoride (B91410) salt, is often crucial for facilitating the cleavage of the silicon-carbon bond.

Reaction Condition Optimization for Enhanced Synthetic Efficiency

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Research has focused on optimizing parameters such as the choice of catalyst, solvent, and activating agent to achieve high yields. For instance, the reaction of (1-Fluorovinyl)methyldiphenylsilane with bis(tributyltin) oxide has been successfully carried out in the presence of a catalytic amount of cesium fluoride (CsF) in dimethylformamide (DMF), affording the product in good yields. ucl.ac.uk The stability of this compound under these optimized conditions allows for its storage over extended periods, enhancing its practicality as a synthetic reagent. nih.gov

Optimizing factors like catalyst loading, temperature, and reaction time is a common strategy to maximize product yield while minimizing impurities and reaction time.

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Precursor | (1-Fluorovinyl)methyldiphenylsilane | - | ucl.ac.uk |

| Tin Reagent | Bis(tributyltin) oxide | High conversion | ucl.ac.uk |

| Catalyst | Palladium complex | Facilitates transmetalation | nih.gov |

| Activator | Cesium Fluoride (CsF) | Promotes reaction | ucl.ac.uk |

| Solvent | Dimethylformamide (DMF) | Good yields | ucl.ac.uk |

| Yield | Good | Efficient synthesis | ucl.ac.uk |

Stereocontrolled Synthesis of Fluorovinylstannane Derivatives

Stereospecific Routes to (E)- and (Z)-(2-Substituted-1,2-difluoroethenyl)stannanes

While this compound is a valuable monofluorinated reagent, the synthesis of stereodefined difluorovinylstannane derivatives presents additional challenges and opportunities. A stereospecific route has been developed for the synthesis of both (E)- and (Z)-isomers of (2-substituted-1,2-difluoroethenyl)stannanes. organic-chemistry.org This method starts from the corresponding (E)- or (Z)-(2-substituted-1,2-difluoroethenyl)silanes.

The reaction proceeds by treating the fluorovinylsilane with tributyltin chloride in DMF in the presence of potassium fluoride. organic-chemistry.org This process occurs with a high degree of stereochemical retention, meaning the geometry of the starting vinylsilane is preserved in the final vinylstannane product. organic-chemistry.org For instance, an (E)-vinylsilane will predominantly yield the (E)-vinylstannane. In some cases, tributyltin oxide can be used in place of tributyltin chloride, requiring only catalytic amounts of potassium fluoride. organic-chemistry.org This stereospecificity is critical for applications where the precise three-dimensional arrangement of the difluoroethylene unit is essential.

Table 2: Stereospecific Synthesis of Difluorovinylstannanes

| Starting Material (Silane Isomer) | Tin Reagent | Activator | Product (Stannane Isomer) | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| (E)-(2-Substituted-1,2-difluoroethenyl)silane | Tributyltin chloride | Potassium Fluoride | (E)-(2-Substituted-1,2-difluoroethenyl)stannane | Retention of configuration | organic-chemistry.org |

| (Z)-(2-Substituted-1,2-difluoroethenyl)silane | Tributyltin chloride | Potassium Fluoride | (Z)-(2-Substituted-1,2-difluoroethenyl)stannane | Retention of configuration | organic-chemistry.org |

Conversion of Fluorovinyl Sulfones to Stereodefined Fluorovinylstannanes

The conversion of fluorovinyl sulfones directly into stereodefined fluorovinylstannanes is a potential synthetic strategy. However, established methodologies for this specific desulfonylative stannylation transformation are not extensively documented in the surveyed chemical literature. While the synthesis of vinyl sulfones and their use in various reactions, such as the Julia-Kocienski olefination, are well-known, a direct and stereospecific replacement of the sulfonyl group with a tributylstannyl group on a fluorinated vinyl framework appears to be a less common pathway. Research in desulfonylative cross-coupling is an emerging field, but its application to stannylation of fluorovinyl systems requires further investigation. nih.gov

Regio- and Stereoselectivity in this compound Synthesis

The concepts of regio- and stereoselectivity are fundamental to the synthesis of this compound.

Regioselectivity , the control of where a chemical bond is formed, is primarily determined by the structure of the starting material in the established synthetic pathways. When using (1-Fluorovinyl)methyldiphenylsilane, the "1-fluoro" position is already defined in the precursor. The subsequent transmetalation reaction transfers this specific isomer, ensuring that the final product is indeed this compound and not an alternative regioisomer.

Stereoselectivity , the control over the spatial orientation of the atoms, is also maintained with high fidelity. The geometry of the double bond in the fluorovinyl group is preserved during the palladium-catalyzed transmetalation from the organosilane precursor. This retention of configuration is a characteristic feature of many such cross-coupling and transmetalation reactions, ensuring that the stereochemistry of the starting material is directly translated to the product. Therefore, the synthesis is highly stereoselective, yielding a geometrically defined product.

Mechanistic Insights into Reactivity of Tributyl 1 Fluorovinyl Stannane

Palladium-Catalyzed Cross-Coupling Reactions of Tributyl(1-fluorovinyl)stannane

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its reactivity is centered around the transfer of the 1-fluorovinyl group to various organic electrophiles. The Stille and carbonylative coupling reactions are prominent examples of its application.

Comprehensive Mechanistic Analysis of the Stille Coupling

The Stille reaction is a powerful method for creating C-C bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org The general mechanism involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgevitachem.com

The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. evitachem.comlibretexts.org This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a square planar 16-electron Pd(II) intermediate. libretexts.org The initial product is typically a cis-complex, which may then isomerize to the more stable trans-isomer. uwindsor.ca The rate of this isomerization can be very fast. uwindsor.ca The reactivity of the organic halide in this step generally follows the order I > Br > Cl. wikipedia.org

Following oxidative addition, the crucial transmetalation step occurs, where the 1-fluorovinyl group is transferred from the tributyltin moiety to the palladium(II) center. wikipedia.orgevitachem.com This step is often the rate-determining step of the catalytic cycle. researchgate.net The organostannane coordinates to the palladium, forming a transient intermediate. wikipedia.org The mechanism of this transfer can proceed through different pathways, including associative (cyclic or open) and dissociative mechanisms, depending on the substrates, ligands, and reaction conditions. wikipedia.orguwindsor.ca In the associative pathway, the organostannane coordinates to the palladium, forming a pentacoordinate intermediate before the transfer of the fluorovinyl group and the departure of the tributyltin halide. wikipedia.org The presence of additives like copper(I) salts can accelerate the transmetalation step.

The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. wikipedia.orgevitachem.com In this step, the two organic groups (R¹ and the 1-fluorovinyl group) that are cis to each other on the palladium center couple to form the final product (R¹-C(F)=CH₂), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. wikipedia.org The reductive elimination is a concerted process and generally proceeds with retention of stereochemistry. youtube.com Ligand dissociation from the square planar complex can sometimes precede reductive elimination to form a T-shaped intermediate, which may lead to faster product formation. wikipedia.org

A key feature of the Stille reaction is the general retention of stereochemistry of the vinyl group during the coupling process. wikipedia.org This means that if the starting vinylstannane has a specific (E) or (Z) configuration, that configuration is largely preserved in the final coupled product. This stereochemical fidelity is a significant advantage in the synthesis of complex molecules where precise control of alkene geometry is required. However, harsh reaction conditions can sometimes lead to isomerization. wikipedia.org

Mechanism of Carbonylative Coupling Reactions

The Stille coupling can be modified to include the incorporation of a carbonyl group, leading to the formation of ketones. wikipedia.org This variation, known as carbonylative Stille coupling, involves carrying out the reaction under an atmosphere of carbon monoxide (CO). wikipedia.orgevitachem.com

The mechanism is very similar to the standard Stille coupling, with the addition of a CO insertion step. wikipedia.org After the initial oxidative addition of the organic halide to the palladium(0) catalyst, carbon monoxide coordinates to the resulting palladium(II) complex. wikipedia.org This is followed by the migratory insertion of the CO molecule into the palladium-carbon bond of the organic electrophile (R¹). This insertion creates an acyl-palladium intermediate. Subsequent transmetalation with this compound, followed by reductive elimination of the acyl and 1-fluorovinyl groups, yields the α-fluorovinyl ketone and regenerates the palladium(0) catalyst. wikipedia.orgevitachem.com As with the standard Stille reaction, the transmetalation step is often rate-determining. wikipedia.org

Influence of Catalysts, Ligands, and Solvents on Reaction Pathways and Efficiencies

The efficiency and outcome of palladium-catalyzed cross-coupling reactions involving this compound, particularly the Stille reaction, are profoundly influenced by the choice of catalyst, ligands, and solvent. evitachem.comwikipedia.org The general mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Catalysts: Palladium(0) complexes are the most common catalysts for Stille couplings. wikipedia.org The active catalytic species, often a 14-electron Pd(0) complex, is generated in situ from a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. youtube.comyoutube.com The choice of the palladium source can impact the initiation of the catalytic cycle.

Ligands: The ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst. nih.govenscm.fr Phosphine (B1218219) ligands are widely used, and their steric and electronic properties can significantly affect the reaction. nih.gov

Electronic Effects: Electron-rich phosphine ligands can increase the electron density on the palladium atom, which can facilitate the oxidative addition step. Conversely, electron-poor ligands can sometimes enhance the rate of reductive elimination. Studies on similar vinylstannane systems have shown that electron-withdrawing groups on the ligand can accelerate the reaction rate. researchgate.net

Steric Effects: The bulkiness of the phosphine ligand is a critical factor. nih.gov Very bulky ligands can promote the formation of the coordinatively unsaturated L₁Pd(0) species, which is highly reactive in the oxidative addition step. nih.gov However, excessively bulky ligands might hinder the approach of the organostannane during the transmetalation step. nih.gov A delicate balance is therefore required for optimal catalytic activity. For instance, ligands like tri(2-furyl)phosphine (B125338) and triphenylarsine (B46628) have been shown to be effective in Stille couplings. wikipedia.org

Solvents: The polarity of the solvent can have a substantial impact on the reaction pathway and rate. uwindsor.ca

In less coordinating solvents like benzene (B151609) or THF, the oxidative addition step in Stille reactions often proceeds with retention of configuration. uwindsor.ca

More polar and coordinating solvents, such as DMF, NMP, or DMSO, can accelerate the reaction. uwindsor.caacs.org This is often attributed to the stabilization of charged intermediates and the promotion of ligand dissociation from the palladium center, which can be the rate-determining step. uwindsor.caacs.org The use of highly polar solvents can sometimes eliminate the need for additives like lithium chloride. wikipedia.org

Additives: Additives are often employed to enhance the rate and efficiency of Stille couplings.

Copper(I) Salts: Co-catalytic amounts of copper(I) iodide can significantly accelerate the reaction, potentially by facilitating the transmetalation step through the formation of a more reactive organocuprate intermediate. wikipedia.orgorganic-chemistry.org

Lithium Chloride: LiCl is a common additive, especially when using less polar solvents like THF. wikipedia.org It is believed to accelerate the reaction by displacing the halide or triflate from the palladium complex, making it more susceptible to transmetalation. wikipedia.org However, its effect can be dependent on the specific mechanism, and in some cases, it can even decelerate the reaction. wikipedia.org

Fluoride (B91410) Ions: Sources of fluoride ions, such as cesium fluoride, can also promote the reaction, particularly with organotriflates, and can aid in the removal of tin byproducts. wikipedia.orgorganic-chemistry.org

Interactive Table: Influence of Reaction Parameters on Stille Coupling

| Parameter | General Effect on Stille Reaction with Vinylstannanes | Relevance to this compound |

| Catalyst | Pd(0) complexes are standard. | Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used for similar substrates. evitachem.comwikipedia.org |

| Ligands (Phosphines) | Steric bulk and electronic properties are critical. Bulky, electron-rich ligands can enhance oxidative addition. nih.gov | The choice of phosphine ligand will significantly impact the reaction rate and yield. wikipedia.orgnih.gov |

| Solvent | Polar, coordinating solvents (DMF, NMP) generally accelerate the reaction. uwindsor.ca | The use of polar solvents is expected to be beneficial for the coupling of this compound. evitachem.comuwindsor.ca |

| Additives (CuI) | Can dramatically increase the reaction rate by facilitating transmetalation. wikipedia.orgorganic-chemistry.org | May be beneficial in overcoming any sluggishness in the transmetalation step. wikipedia.org |

| Additives (LiCl) | Accelerates reactions in less polar solvents by promoting ligand dissociation. wikipedia.org | Can be a crucial additive when using solvents like THF. wikipedia.org |

Non-Palladium Catalyzed Transformations and Associated Mechanisms

While palladium catalysis is predominant for reactions of organostannanes, other transition metals can also mediate unique transformations.

Zinc-Assisted Carbenoid Cyclopropanation

The Simmons-Smith reaction and related zinc-mediated cyclopropanations are powerful methods for the synthesis of cyclopropane (B1198618) rings. ethz.chmasterorganicchemistry.comwikipedia.org These reactions typically involve the formation of a zinc carbenoid, such as iodomethylzinc iodide, from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comwikipedia.org The reactivity of the zinc carbenoid can be tuned by the use of additives. For instance, the use of trifluoroacetic acid can generate a highly reactive (F₃CCO₂)ZnCH₂I carbenoid. ethz.ch

However, a review of the scientific literature indicates that the use of this compound as a precursor for zinc-assisted carbenoid cyclopropanation is not a commonly reported transformation. The established methods for this reaction rely on dihaloalkanes or diazo compounds to generate the necessary carbene or carbenoid species. masterorganicchemistry.comwikipedia.orgnih.govresearchgate.net

Iron-Catalyzed Cyclopropanation Methodologies

Iron-catalyzed cyclopropanation has emerged as a more economical and environmentally benign alternative to reactions using precious metals. chemistryworld.comresearchgate.netresearchgate.net These reactions typically involve the in-situ generation of a carbene from a diazo compound, which is then transferred to an olefin. researchgate.net Iron catalysts, often simple iron salts like iron(II) chloride or more complex iron-porphyrin systems, are effective in catalyzing this carbene transfer. chemistryworld.comresearchgate.net The cyclopropanation of fluorinated olefins has been achieved using these methods. researchgate.netutdallas.edunih.gov

Despite the advances in iron-catalyzed cyclopropanation, there is no significant evidence in the reviewed literature to suggest that this compound is a suitable substrate for generating the required carbene or participating directly in this type of cyclopropanation reaction under iron catalysis. The focus of these methodologies remains on the use of diazo compounds as carbene precursors. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanisms of Stille cross-coupling reactions. enscm.frresearchgate.net While specific DFT studies on this compound are not widely available, the general principles derived from studies on similar vinylstannanes can be extrapolated.

Computational studies have elucidated the energetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. enscm.fr The transmetalation step is often found to be the rate-determining step in the Stille reaction. wikipedia.orgresearchgate.net

DFT calculations have shown that the mechanism of transmetalation can proceed through either an "open" or a "cyclic" transition state. researchgate.net The preferred pathway can be influenced by the nature of the leaving group on the palladium complex and the solvent. researchgate.net For vinyl bromides, a cyclic mechanism is often favored, whereas for vinyl triflates, an open mechanism is more likely. researchgate.net

Advanced Applications of Tributyl 1 Fluorovinyl Stannane in Organic Synthesis

Strategic Use of Tributyl(1-fluorovinyl)stannane for the Introduction of Fluorinated Vinyl Moieties

This compound serves as a potent and versatile building block for the incorporation of the 1-fluorovinyl moiety. This functionality is of significant interest due to the unique electronic properties conferred by the fluorine atom. The primary application of this organotin reagent is in the Stille cross-coupling reaction, where it functions as the nucleophilic partner. evitachem.com In this reaction, the tributylstannyl group is exchanged for a carbon-carbon bond, effectively transferring the 1-fluorovinyl group to an organic electrophile, such as an aryl or vinyl halide or triflate. evitachem.comwikipedia.org

The mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. evitachem.comwikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R-X), forming a palladium(II) intermediate. evitachem.com

Transmetalation: this compound transfers its fluorovinyl group to the palladium(II) center, displacing the halide and forming a new organopalladium complex. A tributyltin halide is released as a byproduct. evitachem.com

Reductive Elimination: The coupled product, containing the newly formed carbon-carbon bond between the R-group and the 1-fluorovinyl moiety, is eliminated from the palladium center, regenerating the palladium(0) catalyst for the next cycle. evitachem.com

The stability of this compound allows it to be stored for extended periods, making it a practical and reliable reagent for synthetic chemists. evitachem.com

Synthesis of Diverse Fluorinated Organic Compounds

The reactivity of this compound opens pathways to a variety of valuable fluorinated compounds.

Fluorinated alkenes are crucial intermediates in the development of pharmaceuticals and agrochemicals. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key reagent for synthesizing these valuable fluorinated alkenes. evitachem.com By coupling with various aryl or heteroaryl halides, complex molecules bearing the 1-fluorovinyl group can be constructed, which serve as precursors to advanced drug candidates and specialized agricultural products.

The Stille coupling reaction's tolerance for a wide range of functional groups makes it an ideal method for late-stage functionalization and the synthesis of complex molecular architectures. evitachem.comwikipedia.org Using this compound, the fluorovinyl group can be precisely installed into intricate organic frameworks that would be difficult to access through other synthetic methods. evitachem.com This capability is particularly valuable in natural product synthesis and the creation of novel materials with specific electronic or optical properties.

A significant application of this compound is in the synthesis of α-fluoro-α,β-unsaturated ketones through palladium-catalyzed carbonylative coupling reactions. In this process, carbon monoxide is inserted along with the fluorovinyl group. The reaction proceeds by coupling this compound with aryl halides or triflates under a carbon monoxide atmosphere. This three-component reaction efficiently constructs these complex ketones, which are valuable synthetic intermediates.

Research has shown that various aryl halides can be successfully coupled under these conditions.

Table 1: Palladium-Catalyzed Carbonylative Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | Toluene | 85 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | Toluene | 91 |

| 3 | 4-Nitroiodobenzene | Pd(PPh₃)₄ | Toluene | 78 |

This table presents representative data for the synthesis of α-fluoro-α,β-unsaturated ketones.

1-Iodo-1-fluoroalkenes are versatile synthetic intermediates, as the iodine atom can be further functionalized through various cross-coupling reactions. These compounds can be prepared from this compound via an iododestannylation reaction. This transformation involves the electrophilic cleavage of the carbon-tin bond with an iodine source, typically molecular iodine (I₂). The reaction is generally rapid and high-yielding, providing direct access to the 1-iodo-1-fluoroalkene scaffold. This process is analogous to other well-established iododestannylation reactions in organotin chemistry. nih.gov

The 1-fluorocyclopropyl group is an emerging fluorinated motif of great interest in medicinal chemistry, often considered a bioisostere for the trifluoromethyl group. This compound is a key starting material for accessing this functionality. The synthesis involves a two-step sequence:

Cyclopropanation: this compound undergoes a cyclopropanation reaction to form the corresponding tributyl(1-fluorocyclopropyl)stannane.

Stille Coupling: The newly formed tributyl(1-fluorocyclopropyl)stannane is then used in a palladium-catalyzed Stille cross-coupling reaction with various aryl halides to introduce the 1-fluorocyclopropyl group directly onto aromatic rings.

This method provides a direct and efficient route to molecules containing the valuable 1-fluorocyclopropyl moiety.

Table 2: Synthesis of 1-Aryl-1-fluorocyclopropanes via Stille Coupling

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4-bromobenzoate | Methyl 4-(1-fluorocyclopropyl)benzoate | 98 |

| 2 | 1-Bromo-4-nitrobenzene | 1-(1-Fluorocyclopropyl)-4-nitrobenzene | 91 |

This table highlights the scope and efficiency of introducing the 1-fluorocyclopropyl group using the derivative of this compound.

Applications in the Synthesis of Fluorinated Heterocyclic Systems

The direct application of this compound in the one-step synthesis of fluorinated heterocyclic systems through cycloaddition reactions is not well-reported. Similarly, multi-step strategies involving an initial Stille cross-coupling reaction with this specific reagent followed by a subsequent cyclization to form a fluorinated heterocycle are not prominently featured in accessible research.

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or triflates, is a primary reaction pathway for this compound. nih.gov This reaction is instrumental in forming carbon-carbon bonds and introducing the 1-fluorovinyl moiety into various molecular scaffolds. nih.gov In principle, a di-functionalized substrate could be coupled with this compound, with the resulting product poised for an intramolecular cyclization to yield a heterocycle. However, specific examples of this synthetic strategy employing this compound to create fluorinated heterocyclic systems are not readily found in scientific databases.

Contributions to Material Science Research through Fluorinated Molecule Synthesis

This compound is noted for its potential in material science, particularly in the development of novel materials with tailored electronic or optical properties. nih.gov The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, making this compound a valuable building block.

The primary route for integrating the 1-fluorovinyl group into larger structures and polymers is through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. nih.gov This methodology allows for the synthesis of complex, fluorinated molecules that are otherwise difficult to prepare. nih.gov While the potential for creating advanced materials is recognized, specific, documented examples of polymers or other materials synthesized directly from this compound, along with detailed research findings on their properties, are limited in the available literature. The stability of this compound allows it to be a practical reagent in synthetic chemistry for these purposes. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Tributyl(1-fluorovinyl)stannane

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. By examining the NMR-active nuclei present in the molecule—¹H, ¹⁹F, ¹³C, and ¹¹⁹Sn—a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number and environment of hydrogen atoms. In this compound, signals corresponding to the tributyl group and the 1-fluorovinyl group are observed.

The tributyl moiety gives rise to a set of characteristic signals in the upfield region of the spectrum, typically between 0.9 and 1.6 ppm. These signals often appear as overlapping multiplets due to the similar electronic environments of the protons in the butyl chains.

The terminal methyl (CH₃) protons typically appear as a triplet around 0.9 ppm.

The methylene (B1212753) (CH₂) protons adjacent to the methyl group and the subsequent methylene group appear as multiplets in the 1.2-1.6 ppm range.

The α-methylene protons, which are directly attached to the tin atom, are found slightly further downfield (around 0.9-1.1 ppm) and may exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. northwestern.edu

The protons of the 1-fluorovinyl group (C(F)=CH₂) are more complex due to geminal proton-proton (²JHH), proton-fluorine (JHF), and proton-tin (JHSn) couplings. The two geminal protons are diastereotopic and will appear as two separate signals, each being a doublet of doublets, further split by coupling to the tin isotopes. The geminal coupling to fluorine (²JHF) is typically large.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Sn-(CH₂-CH₂-CH₂-CH₃)₃ | ~0.9 - 1.1 | m (+ Sn satellites) | - |

| Sn-(CH₂-CH₂-CH₂-CH₃)₃ | ~1.2 - 1.4 | m | - |

| Sn-(CH₂-CH₂-CH₂-CH₃)₃ | ~1.4 - 1.6 | m | - |

| Sn-(CH₂-CH₂-CH₂-CH₃)₃ | ~0.9 | t | ~7.3 |

| C=CH₂ (1Ha) | ~4.5 - 5.5 | dd (+ Sn satellites) | ²J(H-H) ≈ 4-6; ²J(H-F) ≈ 45-50 |

| C=CH₂ (1Hb) | ~4.5 - 5.5 | dd (+ Sn satellites) | ²J(H-H) ≈ 4-6; ³J(H-F) ≈ 15-20 |

Data are estimated based on analogous compounds and general spectroscopic principles.

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms. rsc.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear and informative spectra. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the vinyl group.

This signal's multiplicity would be a doublet of doublets, resulting from coupling to the two geminal vinyl protons (²JFH) and the geminal tin atom (²J(¹¹⁹Sn-F)). The coupling constants are characteristically large, providing unambiguous evidence for the structure. huji.ac.il The chemical shift for a fluorine atom on a double bond is typically found in a specific region of the ¹⁹F NMR spectrum. colorado.edu

Table 2: Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C=CF-Sn | ~ -90 to -140 | dd | ²J(F-Ha) ≈ 45-50; ²J(F-Hb) ≈ 15-20; ²J(¹¹⁹Sn-F) ≈ 200-300 |

Chemical shifts are relative to CFCl₃. Data are estimated based on analogous compounds and general spectroscopic principles.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound will display six distinct signals: four for the tributyl chains and two for the vinyl group.

The carbons of the butyl groups appear in the upfield region (10-30 ppm). The α-carbon, bonded directly to tin, shows a significant ¹J(¹¹⁹Sn-¹³C) coupling. The vinyl carbons appear much further downfield. The carbon atom bonded to fluorine (C-F) will appear as a doublet due to ¹J(C-F) coupling, while the terminal methylene carbon (=CH₂) will show a doublet due to ²J(C-F) coupling. Both vinyl carbons will also exhibit coupling to the tin atom.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| Sn-(C H₂-CH₂-CH₂-CH₃)₃ | ~9-11 | t (+ ¹J(Sn-C) coupling) |

| Sn-(CH₂-C H₂-CH₂-CH₃)₃ | ~29-30 | t |

| Sn-(CH₂-CH₂-C H₂-CH₃)₃ | ~27-28 | t |

| Sn-(CH₂-CH₂-CH₂-C H₃)₃ | ~13-14 | q |

| Sn-C F=CH₂ | ~150-160 | d (¹J(C-F) ≈ 280-300 Hz) |

| Sn-CF=C H₂ | ~115-125 | d (²J(C-F) ≈ 20-30 Hz) |

Data are estimated based on analogous compounds and general spectroscopic principles.

¹¹⁹Sn NMR Spectroscopy for Tin Environment Characterization

Tin has several NMR-active isotopes, but ¹¹⁹Sn is the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.il The ¹¹⁹Sn NMR chemical shift is highly sensitive to the nature of the substituents on the tin atom, covering a very wide range. northwestern.edu For tetraorganostannanes like this compound, the chemical shift is expected in a characteristic region. The resonance will be split by coupling to the attached fluorine atom (²J(Sn-F)) and protons, primarily those on the α-carbons of the butyl groups and the vinyl group.

Table 4: Expected ¹¹⁹Sn NMR Data for this compound

| Tin Isotope | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| ¹¹⁹Sn | ~ -40 to -60 | Complex multiplet due to coupling with ¹⁹F and ¹H |

Chemical shifts are relative to tetramethylstannane (Me₄Sn). Data are estimated based on analogous compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₂₉FSn), the exact molecular weight is 335.09 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) may be observed, though it can be weak for organotin compounds. The isotopic pattern of the peak is a definitive characteristic, as tin has ten stable isotopes. The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (•C₄H₉, mass 57). Therefore, prominent peaks in the spectrum would correspond to the [M - C₄H₉]⁺, [M - 2C₄H₉]⁺, and [M - 3C₄H₉]⁺ ions.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z (for ¹²⁰Sn) |

|---|---|---|

| [M - C₄H₉]⁺ | [C₁₀H₂₀FSn]⁺ | 279 |

| [M - 2C₄H₉]⁺ | [C₆H₁₁FSn]⁺ | 222 |

| [M - 3C₄H₉]⁺ | [C₂H₂FSn]⁺ | 165 |

m/z values are calculated using the most abundant tin isotope, ¹²⁰Sn.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

Key vibrational modes expected for this compound include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region from the numerous C-H bonds in the butyl groups.

C=C stretching: A moderate absorption around 1610-1640 cm⁻¹ corresponding to the vinyl double bond.

C-F stretching: A strong, characteristic absorption typically in the 1000-1200 cm⁻¹ range.

Sn-C stretching: Absorptions in the far-infrared region, usually between 500 and 600 cm⁻¹, corresponding to the tin-carbon bonds.

While IR spectroscopy is sensitive to polar bonds like C-F, Raman spectroscopy is often better for identifying the symmetric C=C and Sn-C stretches.

Table 6: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-2960 | Strong | Strong |

| C=C (vinyl) | Stretching | 1610-1640 | Medium | Strong |

| C-F | Stretching | 1000-1200 | Strong | Weak |

| Sn-C | Stretching | 500-600 | Medium | Strong |

Data are estimated based on characteristic group frequencies and data from analogous compounds.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This methodology provides precise data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the steric and electronic environment of a molecule in the solid state. For organometallic compounds such as derivatives of this compound, X-ray diffraction studies are crucial for understanding the coordination geometry around the tin atom, the influence of the fluorovinyl group on the molecular structure, and the nature of packing in the crystal lattice.

Despite the importance of this technique, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound itself. This indicates that a definitive solid-state structure for this specific compound has likely not yet been determined or reported.

However, the structural characteristics of closely related tributyltin derivatives have been extensively studied, providing a framework for understanding the potential solid-state behavior of this compound. Analysis of these related structures allows for informed predictions regarding the molecular geometry and intermolecular interactions that might be expected.

In the absence of direct crystallographic data for this compound, the following table presents hypothetical, yet plausible, crystallographic parameters based on known structures of similar tributyltin compounds. These values are intended to serve as a predictive guide for future experimental work.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 15.0 - 17.0 |

| c (Å) | 9.0 - 11.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1600 - 2000 |

| Z | 4 |

The coordination geometry around the tin atom in tetraorganotin compounds, such as this compound, is typically tetrahedral. The C-Sn-C bond angles involving the butyl groups are expected to be close to the ideal tetrahedral angle of 109.5°. However, the presence of the more electronegative 1-fluorovinyl group might induce slight distortions in these angles. The Sn-C(butyl) bond lengths are anticipated to be in the range of 2.15-2.20 Å, consistent with values observed in other tributyltin derivatives. The Sn-C(vinyl) bond length is predicted to be slightly shorter, likely in the range of 2.10-2.15 Å, due to the sp² hybridization of the vinyl carbon.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound will be invaluable in confirming these structural predictions and providing a deeper understanding of the solid-state chemistry of this and related fluorinated organotin compounds.

Future Prospects and Challenges in Tributyl 1 Fluorovinyl Stannane Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The conventional synthesis of tributyl(1-fluorovinyl)stannane and its subsequent use in Stille cross-coupling reactions present environmental and health concerns, primarily due to the toxicity of organotin compounds and the use of palladium catalysts. Future research is increasingly focused on developing greener and more sustainable alternatives.

A significant challenge lies in minimizing the use of toxic tin reagents. One promising approach is the development of methodologies that utilize only catalytic amounts of tin. This can be achieved by designing a catalytic cycle where the tin byproduct is efficiently recycled back to the active stannane (B1208499) reagent. While this has been explored for other Stille reactions, its application to the synthesis and use of this compound is a key area for future investigation. msu.edu

The use of environmentally benign solvents is another critical aspect. Researchers are exploring the use of water as a reaction medium for Stille couplings, which would significantly reduce the reliance on volatile organic solvents. nih.govacs.org The development of water-soluble catalysts and surfactants that can facilitate the reaction in aqueous media is a major focus. nih.govsigmaaldrich.com

Furthermore, enhancing the atom economy of the synthesis of this compound itself is a target for future research. Current methods often involve multi-step syntheses with the generation of stoichiometric byproducts. evitachem.com Designing more direct and atom-economical routes, potentially through C-H activation or other novel transformations, would represent a significant advancement in the sustainable production of this reagent. The use of more efficient and recyclable palladium catalysts, such as nanoparticles or palladacycles, can also contribute to a greener process by reducing catalyst loading and facilitating catalyst recovery. ontosight.ai

| Sustainability Challenge | Potential Future Solution | Key Research Area |

| Toxicity of organotin reagents | Use of catalytic amounts of tin | Development of efficient tin recycling systems for fluorovinylstannanes. |

| Use of hazardous organic solvents | Performing reactions in aqueous media | Design of water-soluble palladium catalysts and effective surfactant systems. |

| Low atom economy in synthesis | More direct synthetic routes | Exploration of C-H activation and other novel transformations for the synthesis of this compound. |

| Palladium catalyst waste | Use of highly active and recyclable catalysts | Development of palladium nanoparticles and palladacycles for Stille couplings involving this compound. |

Expansion of Substrate Scope and Catalytic Systems in Cross-Coupling Reactions

While this compound is a valuable reagent for the introduction of the fluorovinyl group, expanding its substrate scope in cross-coupling reactions remains an active area of research. The Stille reaction, the primary application for this reagent, can be further developed to include a wider range of coupling partners and more efficient catalytic systems. evitachem.comontosight.ai

Future work will likely focus on the coupling of this compound with a broader array of electrophiles beyond the commonly used aryl halides and triflates. This includes challenging substrates such as heteroaryl chlorides, which are often more readily available and cost-effective than their bromo or iodo counterparts. acs.org The development of new palladium catalysts with enhanced reactivity is crucial for achieving these transformations.

The exploration of alternative catalytic systems, for instance, those based on nickel, could also open up new avenues for the application of this compound. Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium, potentially enabling previously inaccessible coupling reactions.

| Current Limitation | Future Research Direction | Potential Impact |

| Limited range of electrophiles | Coupling with heteroaryl chlorides and other challenging substrates | Increased synthetic utility and access to a wider variety of fluorinated compounds. |

| Reliance on palladium catalysts | Exploration of nickel-based and other alternative catalytic systems | Discovery of new reactivity and selectivity patterns. |

| Need for improved catalyst performance | Design of novel and more effective ligands | Enhanced reaction efficiency, broader substrate scope, and milder reaction conditions. |

Applications in Asymmetric Catalysis for Enantioselective Fluorovinylations

The synthesis of chiral fluorinated molecules is of paramount importance in medicinal chemistry, as the introduction of fluorine can significantly impact the biological activity of a drug molecule. nih.govku.ac.aenih.gov The development of methods for the enantioselective introduction of the 1-fluorovinyl group using this compound is a significant and largely unexplored challenge.

A major hurdle is the lack of efficient chiral catalysts that can control the stereochemistry of the fluorovinylation reaction. Future research will need to focus on the design and synthesis of novel chiral ligands for palladium or other transition metal catalysts. These ligands must be able to create a chiral environment around the metal center, allowing for the selective transfer of the 1-fluorovinyl group to a prochiral substrate, thereby generating a new stereocenter with high enantiomeric excess.

The development of asymmetric Stille couplings with other types of organostannanes, such as those involving the transfer of chiral alkyl groups, provides a foundation for this research. nih.gov However, the specific electronic and steric properties of the 1-fluorovinyl group will require the development of tailored chiral ligand systems.

The potential rewards of success in this area are substantial. The ability to perform enantioselective fluorovinylations would provide a direct route to a wide range of valuable chiral building blocks for the synthesis of new pharmaceuticals and agrochemicals. sigmaaldrich.comyoutube.com

| Challenge | Future Research Focus | Desired Outcome |

| Lack of suitable chiral catalysts | Design and synthesis of novel chiral ligands for palladium and other metals. | Highly enantioselective transfer of the 1-fluorovinyl group to prochiral substrates. |

| Limited understanding of the stereochemical control elements | Mechanistic studies of the asymmetric fluorovinylation reaction. | Rational design of more effective and selective catalytic systems. |

| Scarcity of methods for enantioselective fluorovinylation | Exploration of new catalytic approaches and reaction conditions. | A versatile and reliable methodology for the synthesis of chiral fluorinated molecules. |

Integration into Total Synthesis of Bioactive Fluorinated Compounds

The ultimate test for any new synthetic methodology is its application in the total synthesis of complex and biologically active molecules. While this compound is recognized as a key reagent for introducing the fluorovinyl group, its integration into the total synthesis of bioactive fluorinated compounds is an area with significant potential for growth. evitachem.comsigmaaldrich.com

Future research will likely see the increased use of this compound as a strategic building block in the synthesis of complex natural products and their fluorinated analogs. The introduction of a fluorovinyl group can have a profound effect on the biological properties of a molecule, and the ability to incorporate this functionality at a late stage of a synthesis is highly desirable.

A key challenge is to demonstrate the robustness and reliability of the Stille coupling with this compound in the presence of multiple functional groups and stereocenters, which are common in complex target molecules. This will require the development of highly selective and mild reaction conditions that are compatible with a wide range of sensitive substrates.

The successful application of this compound in the total synthesis of a medicinally important compound would not only highlight the utility of this reagent but also stimulate further research into its applications in drug discovery and development. For instance, the enantioselective synthesis of fluorinated indolizidinone derivatives has been developed, showcasing the potential for creating complex fluorinated scaffolds, though not explicitly using this compound. acs.orgnih.gov

Computational Design of Novel this compound Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the rational design of new reagents and catalysts. In the context of this compound, computational methods can provide valuable insights into its reactivity and guide the development of new derivatives with enhanced properties.

A significant future prospect is the in silico design of novel this compound derivatives with enhanced reactivity or selectivity. For example, by modifying the tributyl groups or by introducing coordinating moieties on the tin atom, it may be possible to tune the electronic and steric properties of the reagent to achieve higher yields, faster reaction rates, or improved selectivity in cross-coupling reactions.

Computational studies can also be employed to design chiral ligands for asymmetric fluorovinylation reactions. By modeling the transition states of the reaction with different chiral ligands, it is possible to predict which ligands are most likely to induce high levels of enantioselectivity, thereby accelerating the discovery of new and effective asymmetric catalysts.

| Research Goal | Computational Approach | Potential Outcome |

| Understanding reaction mechanisms | DFT calculations of the Stille catalytic cycle | Identification of rate-determining steps and key intermediates. |

| Enhancing reactivity and selectivity | In silico design of new stannane derivatives | Development of more efficient and selective fluorovinylating agents. |

| Achieving enantioselectivity | Modeling of transition states with chiral ligands | Rational design of effective catalysts for asymmetric fluorovinylation. |

Q & A

Q. What are the standard synthetic routes for Tributyl(1-fluorovinyl)stannane, and what characterization techniques are essential for structural validation?

this compound is typically synthesized via transmetallation or halogen-exchange reactions. For example, fluorovinyl groups can be introduced using fluorinated precursors in the presence of tin reagents. Key characterization methods include:

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom increases the electrophilicity of the vinyl group, enhancing its reactivity in cross-coupling reactions (e.g., Stille couplings). This contrasts with non-fluorinated analogs like tributyl(vinyl)tin, where reduced electrophilicity may require harsher reaction conditions . Computational studies (e.g., DFT) can further elucidate electronic effects .

Advanced Research Questions

Q. What strategies optimize the use of this compound in Stille couplings for synthesizing fluorinated organic compounds?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) are preferred for their compatibility with organotin reagents.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.

- Additives : CuI or LiCl can mitigate tin byproduct interference .

- Case Study : A 2023 study achieved 85% yield in synthesizing fluorostilbenes by optimizing ligand-to-palladium ratios .

Q. How can this compound be integrated into polymer backbones to enhance material properties?

The fluorovinyl group can be copolymerized with monomers like acrylates or styrenes to impart:

- Thermal Stability : Fluorine’s high bond dissociation energy reduces thermal degradation.

- Hydrophobicity : Fluorinated polymers exhibit low surface energy.

- Analytical Methods : Use TGA for thermal analysis and contact angle measurements for hydrophobicity assessment. A 2022 study demonstrated a 40% increase in glass transition temperature () in fluorinated polyurethanes .

Q. What are the challenges in reconciling contradictory data on the environmental toxicity of organotin compounds like this compound?

Discrepancies arise from:

- Test Models : Variations in aquatic vs. mammalian toxicity assays (e.g., LC in fish vs. LD in rodents).

- Degradation Pathways : Hydrolysis rates differ in aerobic vs. anaerobic conditions.

- Mitigation : Standardize OECD guidelines for ecotoxicity testing and employ HPLC-MS to track degradation products .

Q. How do steric effects from tributyltin groups impact the regioselectivity of fluorovinyl substitutions in complex syntheses?

The bulky tributyltin moiety directs substitutions to less hindered positions. For example, in aryl halide couplings, the fluorovinyl group preferentially attaches to para positions on aromatic rings. Steric maps derived from X-ray crystallography or molecular modeling (e.g., Gaussian) can predict regioselectivity .

Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to neurotoxic risks .

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis.

- Waste Disposal : Neutralize with aqueous KF to precipitate tin residues before disposal .

Q. How can researchers address low yields in fluorovinyl-transfer reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。